5-Hydroxy-N-formylkynurenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

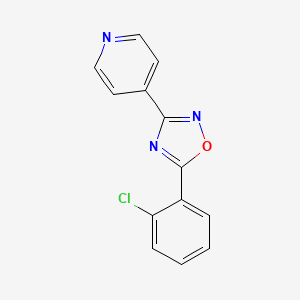

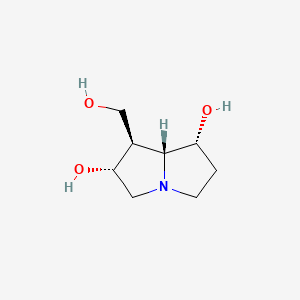

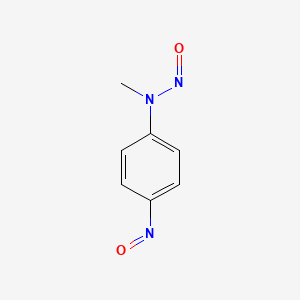

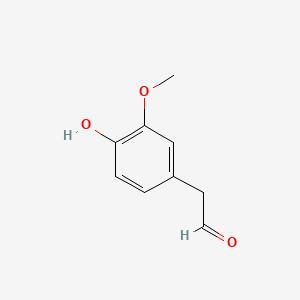

5-Hydroxy-N-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into 5-hydroxykynurenine and formic acid through the action of the enzyme kynurenine formamidase. In addition, this compound can be biosynthesized from 5-hydroxy-L-tryptophan through the action of the enzyme indoleamine 2, 3-dioxygenase 1. In humans, this compound is involved in the tryptophan metabolism pathway.

This compound is a non-proteinogenic alpha-amino acid that is 5-hydroxykynurenine bearing an N-formyl substituent. It has a role as a human metabolite. It derives from a 5-hydroxykynurenine and a N-formylkynurenine.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzyme Reactions

5-Hydroxy-N-formylkynurenine is involved in metabolic pathways and enzyme reactions in the brain. The conversion of tryptophan to this compound in the brain involves various enzymes, such as kynurenine pyruvate transaminase and kynurenine formamidase. These enzymes play crucial roles in the metabolism of tryptophan and its derivatives, impacting neurotransmitter synthesis and function (Minatogawa, Noguchi, & Kido, 1974) (Tsuda, Noguchi, & Kido, 1974).

Photo-Oxidation Studies

The compound has been studied for its behavior under photo-oxidation conditions. It breaks down into various products when exposed to sunlight or simulated sunlight, providing insights into the photochemical stability and reactivity of tryptophan derivatives (Pirie & Dilley, 1974).

Analytical Chemistry and Biosensors

This compound plays a role in analytical chemistry, particularly in methods of synthesizing oxidative degradation products of tryptophan. These methods are crucial for producing high-purity compounds used as reference substances in analytical and toxicological investigations (Simat, Meyer, & Steinhart, 1994). Additionally, it is significant in the development of biosensors for detecting DNA modifications, indicating its utility in biotechnological applications (Li et al., 2020).

Interaction with Biological Molecules

Research has explored how this compound interacts with various biological compounds. For instance, its triplet state reacts with numerous biological molecules, including vitamins and amino acids, making it a significant compound in understanding biochemical interactions and reactions under specific conditions (Pileni, Santus, & Land, 1978).

Studies on DNA Modifications

There are studies examining its role as a rare base in mammalian DNA, suggesting it could be involved in active DNA demethylation and thus have a functional role beyond being a mere intermediate (Bachman et al., 2015).

Eigenschaften

Molekularformel |

C11H12N2O5 |

|---|---|

Molekulargewicht |

252.22 g/mol |

IUPAC-Name |

2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18) |

InChI-Schlüssel |

LSTOUSIIVKMJBU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |

Kanonische SMILES |

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.